2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide
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Overview
Description
2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide is an organic compound with a complex structure that includes a chloro-nitrophenoxy group, a cyanomethyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-5-nitrophenol with chloroacetonitrile in the presence of a base to form 2-(2-chloro-5-nitrophenoxy)acetonitrile. This intermediate is then reacted with an amine, such as cyanomethylamine, under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-chloro-5-aminophenoxy)-N-(cyanomethyl)acetamide, while substitution of the chloro group can yield derivatives with various functional groups.
Scientific Research Applications
2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide include:
- 2-(2-Chloro-5-nitrophenoxy)acetic acid
- 2-(2-Chloro-5-nitrophenoxy)acetate
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyanomethyl and acetamide groups, which can confer unique chemical properties and biological activities. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c11-8-2-1-7(14(16)17)5-9(8)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJRQHLOMZLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)NCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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